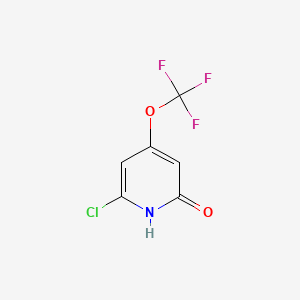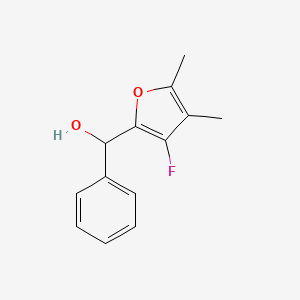
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol is an organic compound with the molecular formula C6H3ClF3NO This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydroxyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process often includes halogenation, trifluoromethylation, and hydroxylation steps, followed by purification to obtain the desired product in high yield and purity .
化学反応の分析
Types of Reactions: 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine may produce an amino derivative .
科学的研究の応用
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol has several applications in scientific research, including:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
類似化合物との比較
2-Chloro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the hydroxyl group, which can significantly alter its chemical reactivity and biological activity.
4-(Trifluoromethoxy)pyridin-2-amine:
6-(Trifluoromethoxy)pyridin-3-ol: This isomer has the trifluoromethoxy group in a different position on the pyridine ring, which can affect its reactivity and interactions with other molecules.
Uniqueness: The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
特性
分子式 |
C6H3ClF3NO2 |
|---|---|
分子量 |
213.54 g/mol |
IUPAC名 |
6-chloro-4-(trifluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3ClF3NO2/c7-4-1-3(2-5(12)11-4)13-6(8,9)10/h1-2H,(H,11,12) |
InChIキー |
DBFGDHKYYDDSBJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(NC1=O)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)




![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)
![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)



![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)


